molecular formula C12H14N4O B11876293 4-Amino-6-ethylquinoline-3-carbohydrazide

4-Amino-6-ethylquinoline-3-carbohydrazide

Cat. No.: B11876293
M. Wt: 230.27 g/mol
InChI Key: FLORWGSLTGXWLM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-ethylquinoline-3-carbohydrazide typically involves the reaction of 6-ethylquinoline-3-carbohydrazide with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-ethylquinoline-3-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-6-ethylquinoline-3-carbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antimalarial agent due to its structural similarity to other quinoline derivatives.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Amino-6-ethylquinoline-3-carbohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-ethylquinoline-3-carbohydrazide is unique due to its specific functional groups, which confer distinct reactivity and selectivity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

4-amino-6-ethylquinoline-3-carbohydrazide

InChI

InChI=1S/C12H14N4O/c1-2-7-3-4-10-8(5-7)11(13)9(6-15-10)12(17)16-14/h3-6H,2,14H2,1H3,(H2,13,15)(H,16,17)

InChI Key

FLORWGSLTGXWLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)NN)N

Origin of Product

United States

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